molecular formula C13H9BrO B087063 3-Bromobenzophenone CAS No. 1016-77-9

3-Bromobenzophenone

Cat. No. B087063
Key on ui cas rn: 1016-77-9
M. Wt: 261.11 g/mol
InChI Key: XNUMUNIJQMSNNN-UHFFFAOYSA-N
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Patent
US07538114B2

Procedure details

To a solution of 3-bromobenzophenone (1.00 g, 4 mmol) in MeOH (15 mL) was added sodium borohydride (0.3 mL, 8 mmol) portionwise at rt and the suspension was stirred at rt for 1-24 h. The reaction was diluted slowly with water and extracted with CH2Cl2. The organic layer was washed successively with water, brine, dried over Na2SO4, and concentrated to give the title compound as oil (0.8 g, 79%), which was used in the next reaction without further purification. MS (ESI, pos. ion) m/z: 247.1 (M−OH).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
79%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([CH:13]=[CH:14][CH:15]=1)[C:5]([C:7]1[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=1)=[O:6].[BH4-].[Na+]>CO.O>[Br:1][C:2]1[CH:3]=[C:4]([CH:5]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[OH:6])[CH:13]=[CH:14][CH:15]=1 |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C=C(C(=O)C2=CC=CC=C2)C=CC1
Name
Quantity
0.3 mL
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the suspension was stirred at rt for 1-24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with CH2Cl2
WASH
Type
WASH
Details
The organic layer was washed successively with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
12.5 (± 11.5) h
Name
Type
product
Smiles
BrC=1C=C(C=CC1)C(O)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.8 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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